rac 6beta-Hydroxy Norgestrel rac 6beta-Hydroxy Norgestrel
Brand Name: Vulcanchem
CAS No.:
VCID: VC18871991
InChI: InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21?/m1/s1
SMILES:
Molecular Formula: C21H28O3
Molecular Weight: 328.4 g/mol

rac 6beta-Hydroxy Norgestrel

CAS No.:

Cat. No.: VC18871991

Molecular Formula: C21H28O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

rac 6beta-Hydroxy Norgestrel -

Specification

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
IUPAC Name (6R,8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21?/m1/s1
Standard InChI Key LUDPEOWAWHAHEP-XOSYWVMGSA-N
Isomeric SMILES CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2(C#C)O)O
Canonical SMILES CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O

Introduction

Chemical Structure and Properties

Molecular Composition

The molecular formula of rac 6beta-Hydroxy Norgestrel is C<sub>21</sub>H<sub>28</sub>O<sub>3</sub>, with a molecular weight of 328.45 g/mol . Its IUPAC name, (6R,8R,9S,10R,13R,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one, delineates the stereochemical configuration and functional groups . The compound’s structure includes a cyclopentanophenanthrene backbone, an ethynyl group at C17, and hydroxyl groups at C6β and C17 positions, which are pivotal for its biological activity .

Physical Characteristics

rac 6beta-Hydroxy Norgestrel is a white to pale yellow solid at room temperature. Key physical properties include:

PropertyValue
Melting Point200–202 °C
Predicted Boiling Point504.1 ± 50.0 °C
Density1.20 ± 0.1 g/cm³
SolubilityChloroform (soluble), DMSO (slightly soluble), Methanol (slightly soluble)
pKa13.03 ± 0.60

These properties influence its handling and storage requirements, which specify refrigeration under an inert atmosphere to maintain stability .

Synthesis and Production

rac 6beta-Hydroxy Norgestrel is synthesized as an intermediate or byproduct during the production of Levonorgestrel, a potent progestin used in contraceptives. The hydroxylation at the 6β position occurs via enzymatic or chemical oxidation during steroid synthesis. While detailed synthetic routes are proprietary, the process likely involves:

  • Selective Oxidation: Introduction of the hydroxyl group at C6β using oxidizing agents or biocatalysts.

  • Stereochemical Control: Separation or stereoselective synthesis to isolate the 6β-hydroxy isomer from other stereoisomers.

  • Purification: Chromatographic techniques to achieve high purity, essential for its use as a reference standard .

The compound’s role as a synthesis impurity underscores the importance of rigorous quality control in pharmaceutical manufacturing to minimize its presence in final drug products .

Applications and Uses

Pharmaceutical Quality Control

Comparison with Related Progestins

The table below contrasts rac 6beta-Hydroxy Norgestrel with Levonorgestrel and Norgestrel:

CompoundMolecular FormulaHydroxyl Group PositionPrimary Use
rac 6beta-Hydroxy NorgestrelC<sub>21</sub>H<sub>28</sub>O<sub>3</sub>Impurity standard
LevonorgestrelC<sub>21</sub>H<sub>28</sub>O<sub>2</sub>NoneOral contraceptive
NorgestrelC<sub>21</sub>H<sub>28</sub>O<sub>2</sub>NoneContraceptive formulations

The additional hydroxyl group in rac 6beta-Hydroxy Norgestrel reduces its lipophilicity compared to Levonorgestrel, potentially affecting its membrane permeability and metabolic clearance .

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